1,3,5-Triazine-2,4-diamine, N2,N2,N4,N4-tetrabutyl-6-chloro-
Overview
Description
N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine . It is an organic compound with the molecular formula C19H36ClN5 . This compound belongs to the class of triazine derivatives and is characterized by the presence of a triazine ring substituted with butyl groups and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine-2,4-diamine with butyl halides in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete substitution of the amino groups with butyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Substitution Products: Amino or thiol-substituted triazine derivatives.
Oxidation Products: Oxidized triazine derivatives.
Reduction Products: Reduced triazine derivatives.
Hydrolysis Products: Corresponding amines and triazine derivatives.
Scientific Research Applications
N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N2,N2,N4,N4-tetrabutyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the chlorine atom.
N2,N2,N4,N4-tetraethyl-6-chloro-1,3,5-triazine-2,4-diamine: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness
N2,N2,N4,N4-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine is unique due to the presence of both butyl groups and a chlorine atom, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36ClN5/c1-5-9-13-24(14-10-6-2)18-21-17(20)22-19(23-18)25(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVISQEKWYPFFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)Cl)N(CCCC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClN5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395909 | |
Record name | N~2~,N~2~,N~4~,N~4~-Tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39605-45-3 | |
Record name | N2,N2,N4,N4-Tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39605-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4-diamine, N2,N2,N4,N4-tetrabutyl-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~,N~2~,N~4~,N~4~-Tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-N,N,N',N'-tetrabutyl-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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